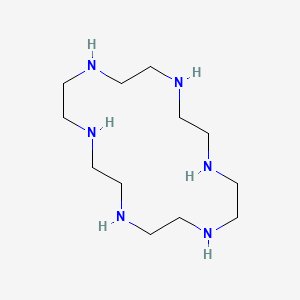

Hexacyclen

Descripción

1,4,7,10,13,16-Hexaazacyclooctadecane (hereafter referred to by its systematic name) is an 18-membered macrocyclic polyamine containing six nitrogen atoms. Its molecular formula is C₁₂H₃₀N₆ (molecular weight: 258.41 g/mol), with a melting point of 147–152°C and a density of 0.874 g/cm³ . It is synthesized via cyclization reactions involving tosylated precursors, as detailed in classic organic syntheses literature .

This compound exhibits high solubility in polar solvents like tetrahydrofuran (THF) and water, making it suitable for applications in coordination chemistry and supramolecular host-guest systems. For example, it has been used to selectively extract lanthanum-containing metallofullerenes via host-guest interactions . Additionally, its derivatives, such as 1,4,7,10,13,16-hexaazacyclooctadecane-N,N′,N′′,N‴,N⁗,N′′′′-hexaacetic acid (HEHA), serve as chelators for radiometals like ¹⁷⁷Lu in targeted cancer therapies .

Propiedades

IUPAC Name |

1,4,7,10,13,16-hexazacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h13-18H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJABZUDCPZPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCNCCNCCNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183778 | |

| Record name | Hexaaza-18-crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296-35-5 | |

| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000296355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaaza-18-crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10,13,16-hexaazacyclooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Detailed Reaction Conditions and Yields

The following table summarizes key reaction parameters and yields from a representative multi-step synthesis:

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Diethylenetriamine, NaOH (30%), triethylbenzylammonium chloride, CH2Cl2 | 10–15 | - | 72 | Formation of linear intermediate |

| 2 | NaOH (5%), tetrabutylammonium iodide, toluene | Reflux | 8–10 | 85 | Cyclization step |

| 3 | Concentrated H2SO4 | 100–105 | 50–70 | 75 | Deprotection and macrocycle formation |

Data adapted from chemical synthesis literature.

Research Findings on Preparation Efficiency and Purity

- The use of phase-transfer catalysts significantly enhances the cyclization efficiency by increasing the solubility of reactants in organic solvents and promoting intramolecular reactions.

- Recrystallization from acetonitrile is effective for purifying the macrocycle, yielding crystalline 1,4,7,10,13,16-hexaazacyclooctadecane with high purity (>97% by nitrogen analysis).

- Protonation studies using potentiometric titration and NMR spectroscopy confirm the integrity and purity of the synthesized macrocycle, as well as its protonation behavior relevant to coordination chemistry applications.

Summary Table of Key Preparation Methods

| Method Type | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Classical Multi-Step | Diethylenetriamine, p-toluenesulfonyl chloride | NaOH, phase-transfer catalysts, H2SO4 | High yield, well-established | Multi-step, time-consuming |

| Direct Cyclization | N,N'-Bis(2-hydroxyethyl)ethylenediamine | NaOH, organic solvents | Fewer steps | Moderate yield, requires purification |

| Template Synthesis | Polyamine precursors, metal ions | Metal salts, demetallation agents | High selectivity | Requires metal removal step |

| Derivative Synthesis | Methylated polyamines | Methylation reagents | Modified properties | Additional synthetic complexity |

Análisis De Reacciones Químicas

Types of Reactions

1,4,7,10,13,16-Hexaazacyclooctadecane undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions due to its multiple nitrogen donor atoms.

Protonation: Can be protonated at the nitrogen atoms, affecting its coordination properties.

Common Reagents and Conditions

Metal Ions: Commonly used metal ions include copper, nickel, and cobalt.

Acids: Protonation reactions typically involve acids such as hydrochloric acid or sulfuric acid.

Major Products

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Overview : Hexacyclen is increasingly recognized for its potential in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceuticals.

- Mechanism : The compound acts as a carrier for targeted drug delivery, particularly in cancer therapy. By forming complexes with therapeutic agents, it can improve their bioavailability and efficacy.

- Case Study : Research has demonstrated that this compound can encapsulate anticancer drugs, leading to increased cellular uptake and reduced side effects in preclinical models .

Complexation with Metal Ions

Overview : The ability of this compound to form stable complexes with various metal ions is a cornerstone of its utility in catalysis and sensing applications.

- Applications :

| Metal Ion | Coordination Number | Stability Constant |

|---|---|---|

| Copper | 4 | High |

| Nickel | 6 | Moderate |

| Cobalt | 5 | High |

Biochemical Research

Overview : this compound's unique structure allows for significant interactions with biological molecules, making it valuable in biochemical studies.

- Applications :

Polymer Chemistry

Overview : this compound serves as a building block for synthesizing novel polymers with tailored properties.

- Applications :

Analytical Chemistry

Overview : The compound is also employed in analytical chemistry for method validation and standardization.

- Applications :

Case Studies and Research Findings

- Charge Transfer Complexes Formation :

- Anticancer Properties :

- Layer-by-Layer Assembly :

Mecanismo De Acción

The mechanism of action of 1,4,7,10,13,16-hexaazacyclooctadecane primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, forming stable complexes with metal ions. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and material applications .

Comparación Con Compuestos Similares

Methylated Derivatives

1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane (HMHC)

- Structure : Hexamethyl substitution enhances hydrophobicity and steric shielding.

- Stability : HMHC outperforms 15-crown-5 in resisting reductive decomposition in alkalide solutions (e.g., in THF with sodium or potassium), attributed to stronger ion-pair stabilization .

- Applications : Superior for stabilizing alkalides in low-polarity solvents for synthetic redox chemistry.

1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane (L)

- Protonation Behavior : Exhibits six protonation steps (logK values: 10.5, 9.2, 7.8, 5.1, 3.9, 2.4) in 0.15 M NaClO₄ at 298.15 K, compared to five steps for its bicyclic derivative L1 .

- Metal Binding : Forms stable complexes with Cu²⁺, Zn²⁺, and Cd²⁺, with logK values ~14–16 for L, whereas L1 shows reduced affinity due to constrained geometry .

Other Macrocyclic Polyamines

1,4,7,10-Tetraazacyclododecane (Cyclen)

- Structure : 12-membered ring with four nitrogen atoms.

- Comparison : Smaller cavity size limits its ability to encapsulate large anions or metals. For example, cyclen derivatives like DO3AM are used for Gd³⁺ chelation in MRI contrast agents, whereas hexaazacyclooctadecane derivatives bind larger lanthanides .

1,4,8,11-Tetraazacyclotetradecane (TETA)

1,4,7,10,13,16-Hexa(n-octyl)-1,4,7,10,13,16-hexaazacyclooctadecane

- Modifications : Octyl groups enhance lipophilicity, enabling applications in PVC membrane ion-selective electrodes .

Stability and Reactivity

Actividad Biológica

1,4,7,10,13,16-Hexaazacyclooctadecane, commonly referred to as Hexacyclen, is a macrocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by its six nitrogen atoms in a cyclic structure, exhibits unique properties that make it suitable for various biological applications, including metal ion chelation and as a therapeutic agent.

- Molecular Formula : C₁₂H₃₀N₆

- Molecular Weight : 477.16 g/mol

- CAS Number : 58105-91-2

- Purity : ≥98.0% (by total nitrogen basis)

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₃₀N₆ |

| Molecular Weight | 477.16 g/mol |

| CAS Number | 58105-91-2 |

| Purity | ≥98.0% |

Anticancer Properties

Recent studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. A notable study focused on its effects on human embryonic kidney (HEK293) and colorectal adenocarcinoma (Caco2) cells. The results indicated that this compound induced nitrosative stress and downregulated the NF-κB cell survival pathway.

- IC20 and IC50 Values :

- HEK293 cells: IC20 = 6 μM; IC50 = 38 μM

- Caco2 cells: IC20 = 1.2 μM; IC50 = 5 μM

The study utilized MTT assays to assess metabolic activity and found that this compound treatment led to increased reactive nitrogen species (RNS) levels and apoptosis through caspase activation (caspase-3/7) .

Metal Ion Binding and Extraction

This compound has been studied for its binding properties with various metal ions. Its ability to form stable complexes with transition metals such as copper (Cu²⁺), nickel (Ni²⁺), and cadmium (Cd²⁺) has been highlighted in electrochemical studies. The binding affinity of this compound for these metals makes it a potential candidate for applications in metal ion extraction and sensing.

A study demonstrated the electrochemical behavior of this compound in the presence of different metal ions, revealing its utility as a redox-active ligand capable of facilitating metal extraction processes .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Research indicates that immobilized copper(II) complexes derived from this compound exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that modifications of this compound can lead to compounds with enhanced antimicrobial properties .

Study on Nitrosative Stress Induction

In a detailed investigation published in the Journal of Medical Biochemistry, researchers examined the effects of this compound on cell viability and apoptosis mechanisms in HEK293 and Caco2 cells. The study reported:

- Increased RNS production leading to oxidative stress.

- Downregulation of anti-apoptotic proteins such as Bcl-2.

- Activation of pro-apoptotic pathways indicated by increased caspase activity.

These findings suggest that this compound may serve as a potent anticancer agent through RNS-mediated pathways .

Another significant study focused on the electrochemical properties of this compound and its derivatives. The research highlighted how these compounds could be utilized in sensor technology for detecting metal ions due to their favorable binding characteristics. The findings included:

Q & A

Basic Questions

Q. What are the critical safety considerations for handling 1,4,7,10,13,16-hexaazacyclooctadecane in laboratory settings?

- The compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A) under GHS guidelines. Researchers should use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. Store the compound in a tightly sealed container in a cool, dry environment to prevent degradation .

Q. What methods are recommended for synthesizing and characterizing 1,4,7,10,13,16-hexaazacyclooctadecane?

- Synthesis typically involves cyclization reactions of polyamine precursors under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and elemental analysis for purity assessment. X-ray diffraction (XRD) can resolve crystal structures, as demonstrated in zeolite templating studies .

Advanced Research Questions

Q. How can researchers design experiments to study host-guest complexation between 1,4,7,10,13,16-hexaazacyclooctadecane and metallofullerenes (e.g., La@C82-A)?

- Use spectroscopic titration methods (UV-Vis, fluorescence) to monitor binding equilibria. Computational modeling (DFT or molecular dynamics) can predict binding affinities and geometries. Competitive binding assays with crown ethers or calixarenes (e.g., 18-crown-6) help evaluate selectivity .

Q. What methodological approaches are used to evaluate 1,4,7,10,13,16-hexaazacyclooctadecane as a bifunctional chelator for thorium radiopharmaceuticals?

- Compare chelation efficiency with analogs like p-SCN-Bn-DOTA or p-SCN-Bn-HEHA using radiolabeling yield assays. Stability tests in serum (37°C, 24–72 hours) and in vivo biodistribution studies (e.g., with 227Th/89Zr dual-labeling) assess retention and targeting efficacy. Size-exclusion chromatography validates conjugate purity .

Q. How does 1,4,7,10,13,16-hexaazacyclooctadecane function as a structure-directing agent in zeolite synthesis?

- The macrocycle templates the formation of magnesium-aluminophosphate frameworks (e.g., STA-7). Monitor crystallization kinetics via powder XRD and refine compositions using Rietveld analysis. Framework density (14.4 T/1000 ų) and channel dimensions (a = 18.773 Å, c = 9.454 Å) are critical parameters .

Q. What thermodynamic techniques resolve contradictions in anion-binding data for polyammonium macrocycles like 1,4,7,10,13,16-hexaazacyclooctadecane?

- Combine potentiometric titrations (to determine logK values) with isothermal titration calorimetry (ITC) to measure ΔH and ΔS. X-ray crystallography of complexes (e.g., (H4L1)(H2P2O7)2·2H2O) reveals hydrogen-bonding modes that explain deviations from purely electrostatic models .

Q. How can structural modifications of 1,4,7,10,13,16-hexaazacyclooctadecane enhance its solubility for aqueous-phase applications?

- Introduce sulfonate or carboxylate groups via post-synthetic functionalization. Compare solubility of derivatives (e.g., hexahydrochloride vs. trisulfate salts) using dynamic light scattering (DLS) or conductivity measurements. Stability under physiological conditions (pH 7.4, 37°C) must be validated .

Q. What strategies mitigate data discrepancies in binding studies involving 1,4,7,10,13,16-hexaazacyclooctadecane?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.